

2-Heptanol impact tomato quality versus chemical treatments

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Heptanol

CAS No.: 543-49-7

Cat. No.: S560084

Get Quote

Efficacy and Mechanisms of 2-Heptanol

The following table summarizes the key experimental findings on the efficacy of **2-Heptanol** (2-HE) against the common tomato pathogen *Botrytis cinerea*.

Aspect	Experimental Findings on 2-Heptanol	Pathogen & Context
In Vitro Antifungal Activity	Effective concentration for 50% growth inhibition (EC ₅₀) not specified, but 0.21 µL/cm³ completely inhibited mycelial growth [1].	<i>Botrytis cinerea</i> (Gray Mold), in vitro [1].
In Vivo Efficacy (Disease Control)	0.16 µL/cm³ significantly reduced lesion diameter on tomato fruits [1].	<i>Botrytis cinerea</i> on postharvest tomatoes [1].
Impact on Tomato Quality	No negative impact on appearance, Total Soluble Solids (TSS), or Titratable Acidity (TA) at tested concentrations (up to 0.16 µL/cm ³) [1].	Postharvest tomato quality parameters [1].
Primary Antifungal Mechanism	Compromises membrane integrity, leading to leakage of cellular contents (nucleic acids, proteins) and disrupts membrane transport systems [1].	<i>Botrytis cinerea</i> [1].

Aspect	Experimental Findings on 2-Heptanol	Pathogen & Context
Secondary Mechanism	Accelerates amino acid metabolism in the fungus, potentially causing nutrient depletion [1].	<i>Botrytis cinerea</i> [1].
Induction of Host Defense	Stimulated activity of antioxidative enzymes (SOD, POD, CAT) in tomato fruit [1].	Tomato fruit defense response [1].

For context, other biocontrol agents also show promise. The yeast *Aureobasidium pullulans* S2, for example, reduced gray mold incidence in tomatoes to **2.78%** at a concentration of **1×10^9 cells/mL**, primarily through the production of volatile organic compounds like **2-phenylethanol** and the formation of biofilms [2].

Detailed Experimental Protocols

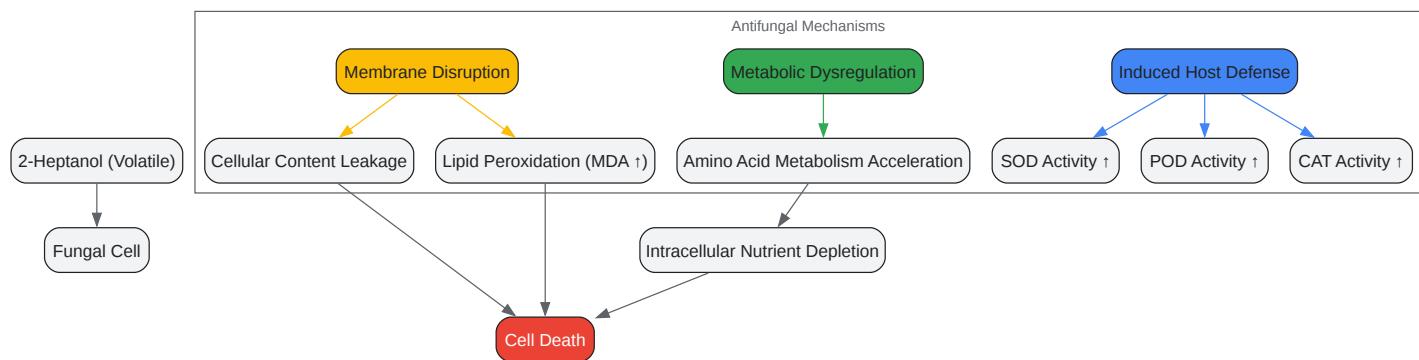
To ensure reproducibility, here are the detailed methodologies from the key studies cited.

1. In Vitro Antifungal Activity of 2-Heptanol against *B. cinerea* [1]

- **Method:** A "two-part plate" assay was used. A plug of *B. cinerea* mycelium was placed on one side of a partitioned Petri dish containing Potato Dextrose Agar (PDA). Filter paper with different volumes of **2-Heptanol** (0, 5, 10, 15, 20 μ L) was placed on the other side. This setup allows the volatile compounds to diffuse without direct contact.
- **Measurement:** After sealing and incubating at 25°C for 5 days, the colony diameter was measured. The inhibition rate was calculated compared to the control (0 μ L 2-HE).

2. In Vivo Efficacy on Tomato Fruit [1]

- **Tomato Preparation:** Disease-free tomatoes were washed, dried, and wounded with a sterile needle.
- **Pathogen Inoculation:** A plug of *B. cinerea* mycelium was placed on the wound.
- **Treatment:** Inoculated tomatoes were placed in a sealed glass chamber. A Petri dish containing a specific concentration of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 μ L/cm³) was placed at the chamber's base, allowing the fruit to be fumigated by the volatiles.
- **Assessment:** The diameter of the resulting lesions on the tomatoes was recorded daily.


3. Assessment of Membrane Integrity [1]

- **Procedure:** *B. cinerea* spores were cultured in liquid medium, and mycelia were harvested and treated with 2-HE in sterile water.

- **Leakage Measurement:** The supernatant was collected after incubation. The leakage of nucleic acids was measured by absorbance at 260 nm (OD_{260}), and protein leakage was quantified using a Bradford Protein Assay Kit.
- **Membrane Lipid Peroxidation:** The degree of membrane damage was assessed by measuring Malondialdehyde (MDA) content with a commercial assay kit.

Mechanism of Action: How 2-Heptanol Works

The diagram below illustrates the multi-targeted antifungal mechanism of **2-Heptanol** against *Botrytis cinerea* as revealed by transcriptomic and biochemical analyses [1].

Click to download full resolution via product page

Research Implications and Future Directions

The experimental data positions **2-Heptanol** as a highly promising biocontrol agent. Its efficacy as a volatile compound makes it particularly suitable for postharvest fumigation in storage environments. The fact that it

does not negatively impact tomato quality at effective concentrations is a significant advantage for commercial application [1].

Future research can build upon these findings by:

- **Spectrum of Activity:** Testing 2-HE against a broader range of postharvest pathogens (e.g., *Alternaria*, *Penicillium* spp.) to determine its versatility [2] [3].
- **Synergistic Formulations:** Exploring combinations with other natural antimicrobials, food-grade additives, or low-dose chemical fungicides in an integrated pest management strategy. Alginate-based formulations, as seen with thyme oil, could be a promising delivery system for 2-HE as well [4].
- **Field Application:** Investigating the potential for pre-harvest applications to protect plants during growth, as suggested by its efficacy against other pathogens like *Fusarium* [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. 2-Heptanol inhibits *Botrytis cinerea* by accelerating amino ... [frontiersin.org]
2. *Aureobasidium pullulans* S2 controls tomato gray mold and ... [sciencedirect.com]
3. Microbial volatile organic compounds 2-heptanol and ... [pubmed.ncbi.nlm.nih.gov]
4. Antimicrobial Activity and Activation of Defense Genes in ... [mdpi.com]

To cite this document: Smolecule. [2-Heptanol impact tomato quality versus chemical treatments]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560084#2-heptanol-impact-tomato-quality-versus-chemical-treatments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com